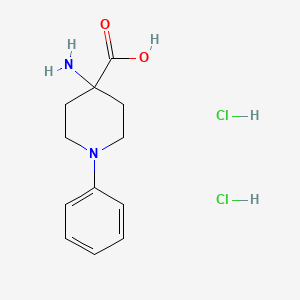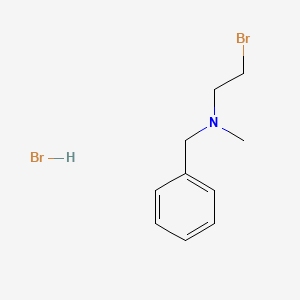
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2138035-30-8 . It has a molecular weight of 293.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride are not fully detailed in the sources I found .Applications De Recherche Scientifique
Biochemistry and Material Science Applications
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride, known as TOAC, has been identified as an effective tool in both biochemistry and material science. TOAC is a spin-labeled, achiral α-amino acid, notable for its role as a β-turn and 310/α-helix inducer in peptides. This property makes it a valuable probe for electron spin resonance and fluorescence quenching studies, offering insights into peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Solid-Phase Synthesis in Peptides
TOAC has also been effectively incorporated into peptides using Fmoc chemistry and solid-phase synthesis. This process is significant for its application in automated peptide synthesis, allowing for the precise placement of TOAC within peptide sequences (Martin, Ivancich, Vita, Formaggio, & Toniolo, 2001).
Antibacterial Agent Development
In the field of medicinal chemistry, derivatives of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride have shown promise as antibacterial agents. For example, pyridonecarboxylic acids, which incorporate an amino- and/or hydroxy-substituted cyclic amino group at a specific position, have demonstrated significant antibacterial activity and are considered worthy of further biological study (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Propriétés
IUPAC Name |
4-amino-1-phenylpiperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZOACAGSVUPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)C2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)


![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)
![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)